molecular formula C10H10Br4 B14128088 1,4-Dibromo-2,5-bis(2-bromoethyl)benzene CAS No. 78965-35-2

1,4-Dibromo-2,5-bis(2-bromoethyl)benzene

Cat. No.: B14128088
CAS No.: 78965-35-2
M. Wt: 449.80 g/mol
InChI Key: OVXNVXAEEUZLSC-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,5-bis(2-bromoethyl)benzene is a brominated aromatic compound with the molecular formula C10H8Br4. This compound is characterized by the presence of two bromine atoms attached to the benzene ring at the 1 and 4 positions, and two additional bromine atoms attached to the ethyl groups at the 2 and 5 positions. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2,5-bis(2-bromoethyl)benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives. One common method involves the bromination of 1,4-dibromo-2,5-dimethylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an organic solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions: 1,4-Dibromo-2,5-bis(2-bromoethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,4-Dibromo-2,5-bis(2-bromoethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-dibromo-2,5-bis(2-bromoethyl)benzene involves its interaction with various molecular targets. The bromine atoms in the compound can form halogen bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. These interactions can affect cellular pathways and biochemical processes, making the compound useful in various applications .

Comparison with Similar Compounds

    1,4-Dibromo-2,5-bis(phenylalkoxy)benzene: Similar in structure but with phenylalkoxy groups instead of bromoethyl groups.

    1,4-Dibromo-2,5-bis(trifluoromethyl)benzene: Contains trifluoromethyl groups instead of bromoethyl groups.

    1,4-Dibromo-2,5-bis(decyloxy)benzene: Features decyloxy groups instead of bromoethyl groups.

Uniqueness: 1,4-Dibromo-2,5-bis(2-bromoethyl)benzene is unique due to its specific arrangement of bromine atoms and bromoethyl groups, which confer distinct chemical reactivity and physical properties. This makes it particularly useful in specialized chemical syntheses and industrial applications .

Properties

CAS No.

78965-35-2

Molecular Formula

C10H10Br4

Molecular Weight

449.80 g/mol

IUPAC Name

1,4-dibromo-2,5-bis(2-bromoethyl)benzene

InChI

InChI=1S/C10H10Br4/c11-3-1-7-5-10(14)8(2-4-12)6-9(7)13/h5-6H,1-4H2

InChI Key

OVXNVXAEEUZLSC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)CCBr)Br)CCBr

Origin of Product

United States

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